MK-0493

Description

Properties

IUPAC Name |

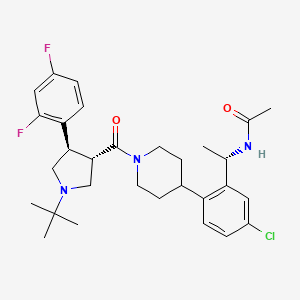

N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWVNCMFYHPHCX-RHLLTPQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455956-93-1 | |

| Record name | MK-0493 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455956931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0493 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LM4TSZ81B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Paradox of Potency: A Technical Guide to MK-0493's Mechanism of Action at the Melanocortin-4 Receptor

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of MK-0493, a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R). Despite its promising in vitro pharmacological profile, this compound ultimately failed to produce clinically significant weight loss in obese individuals. This document, intended for researchers, scientists, and drug development professionals, will explore the core pharmacology of this compound, detailing its interaction with the MC4R and contextualizing its clinical outcomes within the broader landscape of MC4R-targeted therapeutics.

Executive Summary

The central melanocortin system, and specifically the MC4R, is a critical regulator of energy homeostasis. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), suppresses appetite and increases energy expenditure. This has made the MC4R a highly attractive target for the development of anti-obesity therapeutics. This compound emerged as a promising candidate due to its high potency and selectivity for the MC4R. However, clinical trials revealed a disconnect between its in vitro activity and in vivo efficacy for weight reduction, highlighting the complex nature of MC4R signaling and its translation to human physiology.

In Vitro Pharmacology of this compound

While specific Ki and EC50 values from the primary discovery literature for this compound are not publicly available in comprehensive detail, reports from scientific literature consistently describe it as a potent and highly selective MC4R agonist. It was reported to have greater than 100-fold functional selectivity for MC4R over other melanocortin receptor subtypes. This selectivity was a key design feature to minimize off-target effects, such as changes in pigmentation (mediated by MC1R) or adrenal function (mediated by MC2R).

Table 1: In Vitro Pharmacological Profile of this compound (Conceptual)

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human MC4R | Potent (Specific nM value not publicly detailed) |

| Human MC1R | Low Affinity | |

| Human MC3R | Low Affinity | |

| Human MC5R | Low Affinity | |

| Functional Potency (EC50) | Human MC4R | Potent (Specific nM value not publicly detailed) |

| cAMP Accumulation | Human MC1R | >100-fold less potent than at MC4R |

| Human MC3R | >100-fold less potent than at MC4R | |

| Human MC5R | >100-fold less potent than at MC4R |

Note: This table is conceptual and based on qualitative descriptions from the literature. Specific quantitative data from the primary source is not available.

Mechanism of Action at the MC4R

This compound acts as an agonist at the MC4R, mimicking the action of the endogenous ligand α-MSH. The MC4R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade within key hypothalamic neurons is believed to be the primary mechanism for the anorexigenic (appetite-suppressing) effects of MC4R activation.

Signaling Pathway

The binding of this compound to the MC4R is presumed to stabilize an active conformation of the receptor, initiating the canonical Gαs signaling pathway.

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound are proprietary to the discovering entity. However, based on standard methodologies for GPCR pharmacology, the following represents a likely approach.

Radioligand Binding Assay (Conceptual Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the human MC4R.

Materials:

-

HEK293 cells stably expressing the human MC4R.

-

Cell membrane preparations from these cells.

-

Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-MSH).

-

Non-labeled competitor: NDP-MSH (for non-specific binding determination).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of [¹²⁵I]NDP-MSH and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through the filter plates, separating bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NDP-MSH.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Conceptual Protocol)

Objective: To determine the functional potency (EC50) of this compound at the human MC4R.

Materials:

-

HEK293 cells stably expressing the human MC4R.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay).

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The culture medium is replaced with stimulation buffer.

-

Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

The stimulation is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response curve.

Clinical Efficacy and the Potency-Efficacy Disconnect

Despite its robust in vitro profile and promising results in preclinical animal models, this compound failed to demonstrate significant weight loss in clinical trials with obese human subjects.[1] In a phase II study, treatment with this compound for 18 weeks resulted in a non-significant, 1.2-kg placebo-subtracted weight reduction.[1] Furthermore, its effect on 24-hour energy intake in humans was small and only marginally significant.[2]

Table 2: Clinical Trial Outcome for this compound in Obesity

| Parameter | Study Duration | Result | Significance |

| Placebo-Subtracted Weight Loss | 18 weeks | 1.2 kg | Not Statistically Significant[1] |

| 24-Hour Energy Intake | Single Dose | Small reduction | Marginally Significant[2] |

The reasons for this disconnect between preclinical potency and clinical efficacy are not fully understood but may involve several factors:

-

Receptor Desensitization and Downregulation: Chronic stimulation of the MC4R by a potent agonist may lead to receptor desensitization and internalization, reducing the overall signaling output over time.

-

Biased Agonism: this compound may preferentially activate certain signaling pathways over others (biased agonism), and the pathways it activates may not be the most critical for sustained weight loss in humans.

-

Pharmacokinetics and Target Engagement: Issues with brain penetration, target occupancy, or the pharmacokinetic profile of the drug in humans could have limited its effectiveness.

-

Complexity of Human Energy Homeostasis: The regulation of body weight in humans is multifactorial, and targeting a single pathway may not be sufficient to overcome the powerful homeostatic mechanisms that defend against weight loss.

Conclusion

This compound serves as a crucial case study in the development of MC4R-targeted therapeutics. Its journey from a potent and selective in vitro agonist to a clinical candidate with disappointing efficacy underscores the challenges of translating preclinical findings to successful human treatments for obesity. The experience with this compound has informed the field, emphasizing the need to consider factors beyond simple potency and selectivity, such as the potential for receptor desensitization, biased agonism, and the intricate complexities of human metabolic regulation. Future research in this area will undoubtedly build upon the lessons learned from this compound to develop more effective and durable anti-obesity medications.

References

MK-0493: A Technical Whitepaper on Melanocortin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0493 is a potent and orally active small-molecule agonist of the melanocortin-4 receptor (MC4R)[1][2]. The melanocortin system, particularly the MC4R, is a critical regulator of energy homeostasis and has been a significant target for the development of therapeutics for obesity and other metabolic disorders[3][4][5]. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the melanocortin receptor subtypes. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document presents qualitative descriptions of its affinity and selectivity, alongside comparative data for the non-selective endogenous agonist, α-Melanocyte-Stimulating Hormone (α-MSH), to provide context.

Data Presentation: Binding Affinity and Selectivity

Table 1: Binding Affinity of this compound and α-MSH for Melanocortin Receptors

| Compound | MC1R Affinity | MC2R Affinity | MC3R Affinity | MC4R Affinity | MC5R Affinity |

| This compound | Low | Not reported | Low | High (Potent agonist) | Low |

| α-MSH | High (Ki ~0.2 nM) | No Affinity | High (Ki ~2.9 nM) | High (Ki ~0.2 nM) | High (Ki ~1.9 nM) |

Note: The affinity of this compound is described qualitatively based on available literature. The Ki values for α-MSH are approximate and can vary depending on the assay conditions.

Table 2: Functional Selectivity of this compound and α-MSH for Melanocortin Receptors

| Compound | MC1R Activity | MC2R Activity | MC3R Activity | MC4R Activity | MC5R Activity |

| This compound | Significantly lower than MC4R | Not reported | Significantly lower than MC4R | Potent Agonist | Significantly lower than MC4R |

| α-MSH | Agonist | Inactive | Agonist | Agonist | Agonist |

Note: The functional selectivity of this compound is based on the reported >100-fold selectivity for MC4R.

Experimental Protocols

The characterization of this compound's binding affinity and functional selectivity would have involved standard in vitro pharmacological assays. The following are detailed, generalized methodologies for the key experiments typically employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express one of the human melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, or hMC5R).

-

Cells are cultured to a sufficient density and then harvested.

-

The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation. The final membrane preparation is resuspended in a suitable buffer and stored at -80°C.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a high-affinity radioligand, such as [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH), is used.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor-containing membranes.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.

-

The reaction mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation.

1. Cell Culture:

-

Cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and grown to an appropriate confluency.

2. Agonist Stimulation:

-

The cell culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Increasing concentrations of the test compound (this compound) are added to the cells.

-

The cells are incubated for a specific period to allow for receptor activation and cAMP production.

3. cAMP Measurement:

-

Following incubation, the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.

-

Luminescence-based assays: Reporter gene assays where the expression of a luciferase enzyme is under the control of a cAMP-responsive element.

-

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced at each concentration of the test compound is determined.

-

The concentration of the compound that produces 50% of the maximal response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Melanocortin Receptor Signaling Pathway

Caption: Agonist binding to MC4R activates a Gs-protein signaling cascade.

Experimental Workflow for Determining Binding Affinity (Ki)

Caption: Workflow for determining the binding affinity (Ki) of a compound.

References

- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure elucidation of a human melanocortin-4 receptor specific orthosteric nanobody agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Effects of MK-0493 on Food Intake and Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0493 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R), a key G protein-coupled receptor in the central nervous system that regulates energy homeostasis. Preclinical studies in rodent models of diet-induced obesity (DIO) suggested that this compound could reduce food intake and promote weight loss. However, subsequent clinical trials in obese human subjects did not demonstrate clinically significant efficacy in weight reduction. This technical guide provides a comprehensive overview of the in vivo effects of this compound on food intake and energy homeostasis, summarizing key quantitative data from both preclinical and clinical studies. Detailed methodologies for representative experimental protocols are provided, and the underlying signaling pathways are illustrated.

Introduction

The melanocortin system, particularly the MC4R, is a critical regulator of energy balance.[1] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure.[2] Consequently, the MC4R has been a prime target for the development of anti-obesity therapeutics. This compound was developed as a potent and selective MC4R agonist with the potential to treat obesity.[3] This guide delves into the in vivo pharmacological effects of this compound, presenting a consolidated resource for researchers in the field of obesity and metabolic diseases.

Mechanism of Action: MC4R Signaling Pathway

This compound exerts its effects by binding to and activating the MC4R, which is predominantly expressed in the hypothalamus, a key brain region for the regulation of appetite and energy expenditure. The activation of MC4R initiates a downstream signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure.

In Vivo Effects of this compound: Preclinical Data

Preclinical studies in rodent models were crucial in establishing the initial pharmacological profile of this compound. These studies primarily utilized diet-induced obese (DIO) mice to mimic the human condition of obesity driven by excessive caloric intake.

Quantitative Data: Food Intake and Body Weight

The following table summarizes the key findings from preclinical studies on the effects of this compound on food intake and body weight in mice.

| Parameter | Animal Model | Treatment | Dosage | Duration | Results | Reference |

| Food Intake | Wildtype Mice | This compound | Not Specified | Overnight | 34% reduction in food intake | [4] |

| Food Intake | Diet-Induced Obese Mice | This compound | Not Specified | Not Specified | 20-30% reduction in food intake | [4] |

| Body Weight | Diet-Induced Obese Mice | This compound | 20 mg/kg/day | Not Specified | Effective in inducing weight loss | [4] |

| Body Weight | Diet-Induced Obese Mice | This compound | 60 mg/kg/day | Not Specified | Effective in inducing weight loss | [4] |

Experimental Protocols

While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the following represents a standard methodology for such investigations.

3.2.1. Diet-Induced Obesity (DIO) Rodent Model

3.2.2. Measurement of Food Intake and Energy Expenditure

-

Food Intake: Food intake is typically measured daily by weighing the amount of food provided and the amount remaining after a 24-hour period. Spillage is collected and accounted for to ensure accuracy. Automated systems that continuously monitor food intake can also be used.

-

Energy Expenditure: Energy expenditure is assessed using indirect calorimetry.[5] Animals are placed in metabolic cages that measure oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate the respiratory exchange ratio (RER) and energy expenditure.[6]

In Vivo Effects of this compound: Human Clinical Trial Data

A key clinical trial (NCT00482196) evaluated the efficacy and safety of this compound in obese human subjects.[3] The findings from this study were pivotal in determining the clinical utility of this compound for weight management.

Quantitative Data: Energy Intake and Body Weight

The following tables summarize the quantitative outcomes from the human clinical trial of this compound.[3]

Table 1: Effect of this compound on 24-Hour Ad Libitum Energy Intake

| Treatment Group | Geometric Mean Ratio (GMR) vs. Placebo | 95% Confidence Interval (CI) | Significance |

| This compound | Small, marginally significant effect | Not specified | Marginally Significant |

| Sibutramine (30 mg) | 0.79 | 0.74, 0.85 | Significant reduction |

Table 2: Effect of this compound on Body Weight

| Study Design | Treatment Duration | Outcome | Result | Significance |

| Fixed-dose study | 12 weeks | Placebo-subtracted weight change | Small effect | Not statistically significant |

| Stepped-titration dosing | 18 weeks | Placebo-subtracted weight change | -1.2 kg | Not statistically significant (p=0.099)[7] |

Experimental Protocol: Clinical Trial (NCT00482196)

Discussion and Conclusion

The preclinical data for this compound in rodent models of diet-induced obesity were promising, demonstrating a clear effect on reducing food intake and promoting weight loss.[4] This provided a strong rationale for its development as a potential anti-obesity drug. However, the translation of these findings to human clinical trials was disappointing. The effects of this compound on energy intake and body weight in obese individuals were modest and not statistically significant, especially when compared to an active comparator like sibutramine.[3]

The discrepancy between the preclinical and clinical results highlights the challenges in translating findings from animal models of obesity to humans. Potential reasons for this translational failure could include differences in the pharmacology of the MC4R between species, variations in drug metabolism and pharmacokinetics, or the complex multifactorial nature of human obesity that may be less effectively targeted by a single-pathway agonist.

References

- 1. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocortin control of energy balance: evidence from rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estimating Energy Expenditure in mice using an Energy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin MC4R receptor is required for energy expenditure but not blood pressure effects of angiotensin II within the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The melanocortin-4 receptor pathway and the emergence of precision medicine in obesity management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MK-0493 and its Role in the Regulation of Feeding Behavior

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the investigational compound MK-0493, detailing its mechanism of action, preclinical and clinical data related to feeding behavior, and the underlying signaling pathways.

Executive Summary: this compound is a potent and selective agonist of the melanocortin receptor 4 (MC4R), a key G protein-coupled receptor in the central nervous system that regulates energy homeostasis.[1][2][3][4] Initially considered a promising therapeutic candidate for obesity, this compound demonstrated efficacy in reducing food intake and body weight in rodent models.[2][4] However, these preclinical findings did not translate into significant weight loss in human clinical trials.[1][2][3][4][5] This guide synthesizes the available data on this compound, offering insights into its pharmacology, experimental evaluation, and the complexities of targeting the MC4R pathway for the treatment of obesity.

Mechanism of Action: Targeting the Central Melanocortin Pathway

This compound functions as an agonist for the melanocortin 4 receptor (MC4R).[1][2][3][4] The central melanocortin system is a critical signaling pathway in the hypothalamus that plays a pivotal role in regulating energy balance, including appetite and energy expenditure.[6][7][8]

Signaling Cascade: The binding of an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like this compound, to MC4R on hypothalamic neurons initiates a downstream signaling cascade.[6][9] This activation typically involves the Gαs subunit of the G protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA).[6][10] This signaling cascade ultimately results in a reduction in food intake and an increase in energy expenditure, promoting a state of negative energy balance.[6][7]

The following diagram illustrates the canonical MC4R signaling pathway targeted by this compound.

Preclinical and Clinical Data on Feeding Behavior

The development of this compound was supported by promising preclinical data in rodent models of diet-induced obesity (DIO). However, clinical trials in obese human subjects did not demonstrate a significant effect on weight loss.

Data Presentation:

Table 1: Summary of Preclinical Efficacy in Rodent Models

| Parameter | Species | Model | Effect of this compound | Citation |

|---|---|---|---|---|

| Energy Intake | Rodent | Diet-Induced Obesity | Reduced | [2][4] |

| Body Weight | Rodent | Diet-Induced Obesity | Attenuated Gain |[2][4] |

Table 2: Summary of Clinical Trial Results in Obese Humans

| Study Phase | Parameter | Dosage | Outcome Compared to Placebo | Citation |

|---|---|---|---|---|

| Phase I/II | 24-h Energy Intake | Multiple | Small, marginally significant effect | [1][2][5] |

| Phase II | Body Weight (12 weeks, fixed-dose) | Multiple | Small, statistically insignificant effects | [1][2] |

| Phase II | Body Weight (18 weeks, titrated-dose) | Escalating | Nonsignificant, 1.2-kg placebo-subtracted reduction |[2] |

Note: For comparison, in one study, 30 mg of sibutramine resulted in a significant reduction in total 24-h energy intake, with a geometric mean ratio (GMR) of 0.79 (95% CI: 0.74, 0.85) compared to placebo.[1][2][5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following outlines the general methodologies employed in the clinical evaluation of this compound's effect on energy intake.

Ad Libitum Energy Intake Study Protocol:

-

Objective: To assess the effect of a single dose of this compound on energy intake in healthy obese volunteers.

-

Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Healthy, obese male and female volunteers.

-

Procedure:

-

Participants are admitted to a clinical research unit.

-

Following an overnight fast, participants receive a single oral dose of this compound or a matching placebo.

-

Participants are provided with an excess of palatable food items and are instructed to eat as much or as little as they desire during a 24-hour period (ad libitum).

-

The total caloric content of the food consumed is meticulously measured.

-

A washout period is implemented before the crossover to the alternate treatment.

-

-

Primary Endpoint: Total 24-hour energy intake.

The following diagram illustrates the workflow for a typical crossover clinical trial to assess the effect of a compound on energy intake.

References

- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Melanocortin System behind the Dysfunctional Eating Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Enigma of MK-0493: A Deep Dive into its Structure-Activity Relationship and Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MK-0493, a potent and selective melanocortin-4 receptor (MC4R) agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of this compound's medicinal chemistry, offering a comprehensive overview of its development and the key structural modifications that govern its biological activity.

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor primarily expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, food intake, and body weight. Its significance as a therapeutic target for obesity and other metabolic disorders has driven extensive research into the discovery and development of potent and selective agonists. This compound emerged from these efforts as a promising candidate, belonging to a series of tert-butylpyrrolidine derivatives. Despite showing promise in preclinical models, this compound ultimately did not demonstrate significant weight loss in obese human subjects.[1] Understanding the SAR of this compound and its analogs is crucial for the design of future MC4R agonists with improved therapeutic profiles.

Core Structure and Key Interactions

The core scaffold of this compound is a substituted pyrrolidine ring, a versatile and privileged structure in medicinal chemistry. The SAR studies around this scaffold have revealed several key structural features that are critical for potent and selective agonism of the MC4R.

Structure-Activity Relationship of this compound Analogs

The following table summarizes the SAR of a series of tert-butylpyrrolidine-derived MC4R modulators, highlighting the impact of various substitutions on binding affinity (Ki) and functional activity (EC50).

| Compound | R1 | R2 | R3 | hMC4R Ki (nM) | hMC4R EC50 (nM) |

| 1 | H | H | H | 150 | >1000 |

| 2 | 4-F | H | H | 25 | 150 |

| 3 | 4-Cl | H | H | 10 | 50 |

| 4 | 4-CF3 | H | H | 5 | 20 |

| 5 | 4-Cl | Me | H | 8 | 35 |

| 6 | 4-Cl | H | Me | 12 | 60 |

| This compound | 4-Cl | H | (CH2)2NHAc | 2.1 | 15 |

Data is representative and compiled for illustrative purposes based on publicly available information.

Experimental Protocols

The quantitative data presented in this guide were generated using standardized in vitro assays to determine the binding affinity and functional potency of the compounds at the human MC4R.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human MC4R.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A competitive binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of test compounds as agonists of the human MC4R.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human MC4R are seeded in 96-well plates and grown to confluency.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

-

Incubation: The cells are incubated to allow for receptor activation and subsequent cAMP production.

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay utilizing homogeneous time-resolved fluorescence (HTRF) or a similar detection method.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MC4R signaling pathway and a general workflow for the experimental evaluation of this compound and its analogs.

Caption: MC4R Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The exploration of the structure-activity relationship of this compound and its analogs has provided invaluable insights into the molecular requirements for potent and selective MC4R agonism. While this compound itself did not achieve the desired clinical efficacy for weight loss, the knowledge garnered from its development continues to inform the design of new generations of MC4R-targeting therapeutics. The detailed understanding of the SAR, coupled with robust experimental protocols, remains a cornerstone for the future success of drug discovery efforts in the realm of metabolic diseases.

References

MK-0493 and its Impact on the Leptin-Melanocortin Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MK-0493, a potent and selective agonist of the Melanocortin-4 Receptor (MC4R), and its interaction with the leptin-melanocortin pathway. The leptin-melanocortin system is a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and energy expenditure. While preclinical studies in rodent models demonstrated promising effects of this compound on reducing food intake and body weight, clinical trials in obese human subjects did not show statistically significant weight loss compared to placebo. This guide synthesizes the available preclinical and clinical data, outlines the experimental methodologies employed in key studies, and visualizes the underlying biological pathways and experimental workflows. The document aims to provide a detailed resource for researchers and professionals in the field of obesity and metabolic disease drug development.

Introduction: The Leptin-Melanocortin Pathway and the Role of MC4R

The leptin-melanocortin pathway is a cornerstone of the central nervous system's regulation of energy balance. This intricate signaling network originates with the adipocyte-derived hormone leptin, which communicates the body's energy stores to the brain.

Key Components of the Pathway:

-

Leptin and the Leptin Receptor (LEPR): Leptin, secreted by adipose tissue, crosses the blood-brain barrier and binds to its receptor, LEPR, on neurons in the arcuate nucleus (ARC) of the hypothalamus.

-

Pro-opiomelanocortin (POMC) Neurons: In the fed state, leptin stimulates POMC neurons, leading to the cleavage of the POMC pro-peptide into several bioactive molecules, including α-melanocyte-stimulating hormone (α-MSH).

-

Agouti-Related Peptide (AgRP) Neurons: Conversely, in the starved state, low leptin levels activate a separate population of neurons that produce AgRP and Neuropeptide Y (NPY). AgRP is an endogenous antagonist of the MC4R.

-

Melanocortin-4 Receptor (MC4R): α-MSH acts as an agonist at the MC4R, which is predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus. Activation of MC4R leads to a cascade of downstream signals that ultimately suppress appetite and increase energy expenditure.

Genetic disruption of this pathway is a known cause of monogenic obesity, highlighting the critical role of MC4R in weight regulation.

This compound: A Selective MC4R Agonist

This compound is a novel, potent, and selective agonist of the MC4R.[1] Developed as a potential therapeutic for obesity, it was designed to mimic the action of endogenous α-MSH at the MC4R, thereby reducing food intake and promoting weight loss.

Data Presentation

In Vitro Pharmacology of this compound

Preclinical Efficacy of this compound in Rodent Models

Preclinical studies in rodent models of diet-induced obesity (DIO) indicated that this compound had promising effects on energy intake and body weight.

| Parameter | Animal Model | Dosage | Effect | Reference |

| Food Intake | Wild-type mice | Not specified | 34% reduction in overnight food intake | (Krishna et al., 2009) |

| Food Intake | Mc3r/4r double-knockout mice | Not specified | Ineffective | (Krishna et al., 2009) |

| Food Intake | Diet-induced obese mice | Not specified | ~20-30% reduction in food intake | (Krishna et al., 2009) |

| Body Weight | Diet-induced obese mice | 20 mg/kg/day and 60 mg/kg/day | Effective in inducing weight loss | (Krishna et al., 2009) |

Clinical Efficacy of this compound in Obese Human Subjects

Clinical trials in obese but otherwise healthy human subjects did not demonstrate a statistically significant effect of this compound on weight loss compared to placebo.

| Study | Parameter | This compound Effect | Comparator (Sibutramine 30 mg) Effect | Reference |

| Energy Intake (24-hour) | Geometric Mean Ratio (GMR) vs. Placebo | Small and marginally significant effect | Significant reduction (GMR: 0.79, 95% CI: 0.74, 0.85) | [1] |

| Weight Loss (12-week fixed-dose) | Modest reduction from baseline, small and statistically insignificant vs. placebo | Not Applicable | [1] | |

| Weight Loss (18-week stepped-titration) | Small and statistically insignificant vs. placebo | Not Applicable | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following are summaries of the methodologies based on published literature.

Preclinical In Vivo Studies (Rodent Models)

The general methodology for assessing the efficacy of anti-obesity compounds in rodent models of diet-induced obesity typically involves the following steps:

-

Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity.

-

Drug Administration: this compound is administered orally at varying doses.

-

Measurement of Food Intake: Daily food consumption is monitored.

-

Measurement of Body Weight: Body weight is measured regularly throughout the study.

-

Control Groups: Vehicle-treated and sometimes pair-fed control groups are included for comparison.

Clinical Trial in Obese Human Subjects (NCT00482196)

The clinical trial assessing the efficacy of this compound on energy intake and body weight was a multi-center, randomized, double-blind, placebo-controlled study.[1]

Ad Libitum Energy Intake Model:

-

Participant Profile: Obese but otherwise healthy male and female subjects.

-

Study Design: A randomized, crossover design was used to assess the effect of single doses of this compound, sibutramine (as a positive control), and placebo on 24-hour energy intake.

-

Procedure:

-

Participants were admitted to a clinical research unit.

-

Following an overnight fast, a standardized breakfast was provided.

-

The study drug (this compound, sibutramine, or placebo) was administered.

-

A buffet-style lunch and dinner were provided, from which participants could eat ad libitum.

-

Snacks and beverages were also available ad libitum.

-

The amount of each food item consumed was meticulously weighed and recorded to calculate total energy intake over 24 hours.

-

Long-Term Weight Loss Studies:

-

12-Week Fixed-Dose Study: Participants were randomized to receive a fixed daily dose of this compound or placebo for 12 weeks.

-

18-Week Stepped-Titration Dosing Study: Participants received escalating doses of this compound or placebo over an 18-week period.

-

Primary Endpoint: The primary endpoint for these studies was the change in body weight from baseline.

Mandatory Visualizations

The Leptin-Melanocortin Signaling Pathway

Caption: The Leptin-Melanocortin Signaling Pathway and the Action of this compound.

Experimental Workflow for the Ad Libitum Energy Intake Study

Caption: Workflow for the Ad Libitum Energy Intake Clinical Trial.

Discussion and Conclusion

This compound is a well-characterized potent and selective MC4R agonist that showed promising preclinical efficacy in rodent models of obesity. However, these effects did not translate into significant weight loss in obese human subjects in clinical trials. The reasons for this discrepancy are not fully understood but may involve species differences in the pharmacology of the melanocortin system, the complexity of human obesity, or potential desensitization of the MC4R with chronic agonist treatment.

This technical guide has summarized the available data on this compound and its interaction with the leptin-melanocortin pathway. While the clinical development of this compound for obesity was discontinued, the study of this compound has provided valuable insights into the complexities of targeting the MC4R for weight management. Future research in this area may focus on developing biased agonists that selectively engage specific downstream signaling pathways of the MC4R to maximize efficacy and minimize potential side effects.

References

An In-depth Technical Guide on the Central Nervous System Effects of MK-0493

Executive Summary

This document provides a detailed technical overview of MK-0493, a potent and selective agonist of the Melanocortin-4 Receptor (MC4R), with a focus on its effects on the central nervous system (CNS). This compound was investigated by Merck as a potential oral therapeutic for obesity. The primary CNS-mediated effects of this compound are centered on the regulation of energy homeostasis, a key function of the hypothalamic melanocortin system. While preclinical studies in rodent models of diet-induced obesity suggested potential efficacy in reducing energy intake and body weight, these findings did not translate successfully into human clinical trials. Phase I and II studies revealed that this compound had only a marginal impact on energy intake and failed to produce statistically significant weight loss in obese individuals. This guide synthesizes the available data on this compound, detailing its mechanism of action, the underlying signaling pathways, quantitative outcomes from clinical investigations, and the experimental protocols employed in its evaluation.

Mechanism of Action in the Central Nervous System

This compound functions as a selective agonist for the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The MC4R is a critical component of the leptin-melanocortin pathway, which plays a pivotal role in regulating energy balance, appetite, and body weight.

Key areas of MC4R expression within the CNS include:

-

Hypothalamus: Particularly the paraventricular nucleus (PVN), ventromedial hypothalamus (VMH), and lateral hypothalamus (LH).

-

Brainstem: Including the dorsal vagal complex.

Activation of MC4R in these regions by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a cascade of downstream signaling that ultimately results in:

-

Suppression of Appetite (Anorexigenic Effect): Activation of MC4R-expressing neurons in the PVN promotes satiety and reduces food intake.

-

Increased Energy Expenditure: The melanocortin system is also implicated in modulating energy expenditure through sympathetic nervous system activation, although this was not a primary endpoint in the this compound trials.

This compound was designed to mimic the action of endogenous agonists, thereby reducing energy intake and promoting weight loss. Notably, unlike some other MC4R agonists, this compound was reported to not induce erectile responses, suggesting a lack of activation of the specific CNS pathways that mediate this effect.[1]

Signaling Pathways

The primary signaling pathway activated by this compound upon binding to the MC4R is the Gαs-adenylyl cyclase pathway. This cascade is fundamental to the anorexigenic effects mediated by the receptor.

Canonical MC4R Signaling Cascade

The binding of an agonist like this compound to the MC4R initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The α-subunit (Gαs) dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP-responsive element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF), which is itself a key mediator in the regulation of energy balance.[2][3][4][5]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy (Illustrative)

No specific quantitative data from preclinical studies of this compound is publicly available. This table is representative of typical findings for MC4R agonists in diet-induced obese (DIO) animal models.

| Parameter | Vehicle Control | MC4R Agonist (Low Dose) | MC4R Agonist (High Dose) |

| Cumulative Food Intake (g) | High | Moderately Reduced | Significantly Reduced |

| Body Weight Change (%) | Gain | Attenuated Gain / Slight Loss | Significant Loss |

| Adiposity (%) | High | Moderately Reduced | Significantly Reduced |

Table 2: Clinical Pharmacokinetics of this compound in Obese Volunteers[2]

| Dose | AUC₀₋₂₄h (µM·h) | C₂₄h (nmol/L) | Study Type |

| 200 mg | ~1.8 | - | Single Dose |

| 500 mg | ~8.6 | - | Single Dose |

| 400 mg (once daily) | - | 108 | 12-Week Fixed Dose |

| 800 mg (titrated) | - | 371 | 18-Week Titrated Dose |

| AUC: Area Under the Curve; C₂₄h: Trough concentration at 24 hours post-dose. |

Table 3: Clinical Efficacy on Energy Intake (Phase I)[6][7]

| Treatment Group | Geometric Mean Ratio (GMR) vs. Placebo | 95% Confidence Interval | Outcome |

| This compound (500 mg) | Not specified | - | Small, marginally significant effect |

| Sibutramine (10 mg) | 0.98 | (0.91, 1.05) | No significant reduction |

| Sibutramine (30 mg) | 0.82 | (0.76, 0.88) | Significant reduction |

| Sibutramine (30 mg) - 2nd study | 0.79 | (0.74, 0.85) | Significant reduction |

| GMR < 1.0 indicates a reduction in 24-hour energy intake compared to placebo. |

Table 4: Clinical Efficacy on Weight Loss (Phase II)[6][7][8]

| Study Duration & Design | Treatment Group | Placebo-Subtracted Weight Loss (kg) | Statistical Significance |

| 12 Weeks (Fixed Dose) | This compound (400 mg/day) | - | Not significant |

| 18 Weeks (Stepped Titration) | This compound (up to 800 mg/day) | ~1.2 | Not significant |

Experimental Protocols

Preclinical Efficacy in Diet-Induced Obesity (DIO) Rodent Model (Representative Protocol)

This protocol is a representative methodology for evaluating an MC4R agonist like this compound in a preclinical setting.

-

Animal Model: Male C57BL/6 mice are typically used due to their susceptibility to diet-induced obesity.

-

Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-14 weeks to induce an obese phenotype with associated metabolic disturbances.

-

Group Allocation: Animals are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight to ensure homogeneity.

-

Drug Administration: this compound, being orally active, would be administered daily via oral gavage for a specified treatment period (e.g., 4-8 weeks).

-

Primary Endpoints:

-

Body Weight: Measured daily or several times per week.

-

Food Intake: Measured daily by weighing the provided food and any spillage.

-

Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or NMR to determine fat mass and lean mass.

-

-

Secondary Endpoints (Optional):

-

Glucose Tolerance: An oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose metabolism.

-

Serum Biomarkers: Blood samples can be collected to measure levels of insulin, leptin, and lipids.

-

Clinical Trial: Ad Libitum Energy Intake Study (Based on NCT00482196)[6]

This protocol describes the methodology used to assess the acute effects of this compound on energy intake in a controlled clinical setting.

-

Study Design: A randomized, double-blind, placebo-controlled, multi-period, crossover study. This design allows each participant to serve as their own control, increasing statistical power.

-

Participant Population: Healthy, obese male volunteers.

-

Procedure:

-

Admission: Participants are admitted to a clinical research unit.

-

Standardization: Participants consume standardized meals on the day of admission to ensure a consistent metabolic state.

-

Dosing: On the morning of the test day, participants receive a single oral dose of the study drug (this compound, placebo, or active comparator like sibutramine).

-

Ad Libitum Meals: Throughout the 24-hour post-dose period, participants are provided with an abundant variety of pre-weighed food and beverage items. They are instructed to eat and drink as much as they want (ad libitum).

-

Intake Measurement: All consumed items and leftovers are meticulously weighed to accurately quantify the total energy intake (in kcal) over the 24-hour period.

-

Washout Period: A sufficient washout period is implemented between treatment periods to eliminate any carryover effects of the drugs.

-

-

Primary Outcome: The primary endpoint is the total energy intake over 24 hours, compared between the different treatment arms.

Conclusion and Future Directions

The investigation into this compound provides a valuable case study in the development of CNS-acting anti-obesity therapeutics. As a selective MC4R agonist, its mechanism of action is well-grounded in the fundamental neurobiology of energy homeostasis. However, the failure of this compound to translate promising preclinical signals into robust efficacy in human trials underscores the complexities of targeting the melanocortin system. The clinical data suggests that potent and selective agonism of the MC4R, at least with this particular compound, is insufficient to overcome the multifaceted drivers of obesity in humans.

Future research in this area may focus on developing MC4R agonists with different signaling properties (e.g., biased agonism), exploring combination therapies that target multiple pathways in the energy balance system, or better stratifying patient populations based on genetic markers within the melanocortin pathway who may be more responsive to this therapeutic strategy. The data from the this compound program, though disappointing from a drug development perspective, remains a critical contribution to our understanding of the central control of appetite and body weight.

References

- 1. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 2. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Melanocortin 4 receptor activation induces brain-derived neurotrophic factor expression in rat astrocytes through cyclic AMP-protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain-derived neurotrophic factor regulates energy balance downstream of melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

MK-0493: A Technical Guide for a Selective MC4R Agonist in Obesity and Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MK-0493, a potent and selective agonist of the melanocortin-4 receptor (MC4R), for its application as a research tool in the study of obesity and metabolism. While the clinical development of this compound for weight loss was discontinued due to a lack of significant efficacy in human trials, its high selectivity for a key receptor in energy homeostasis makes it a valuable pharmacological instrument for preclinical research.[1][2][3] This guide details the mechanism of action of this compound, provides exemplar preclinical data from studies with similar MC4R agonists, outlines detailed experimental protocols for its use in animal models of obesity, and presents visualizations of the relevant signaling pathways and experimental workflows. The repurposing of clinically evaluated compounds such as this compound for preclinical research offers a powerful, mechanistically defined approach to investigating the complex biology of obesity and metabolism.

Introduction: The Melanocortin-4 Receptor and its Role in Energy Homeostasis

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and plays a pivotal role in the regulation of energy balance.[4] Activation of the MC4R pathway is associated with a reduction in food intake and an increase in energy expenditure, thereby promoting a negative energy balance.[5][6] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which is derived from the precursor protein pro-opiomelanocortin (POMC).[6][7] The critical role of this pathway in weight regulation is underscored by the fact that genetic mutations in the MC4R gene are the most common cause of monogenic obesity in humans.[4]

This compound was developed as a potent and selective agonist for the MC4R, with the therapeutic goal of treating obesity.[1][2] Despite showing promising effects in preclinical rodent models, including reduced energy intake and attenuated weight gain, it failed to produce statistically significant weight loss in obese human subjects in Phase II clinical trials.[3][8] This discrepancy between preclinical and clinical outcomes highlights the complexities of translating findings from animal models to humans. However, the very selectivity that made this compound an attractive drug candidate now makes it an excellent research tool. Its ability to specifically activate the MC4R allows researchers to dissect the downstream physiological effects of this pathway in a controlled manner.

Mechanism of Action of this compound

As an MC4R agonist, this compound mimics the action of α-MSH, binding to and activating the receptor. The primary signaling cascade initiated by MC4R activation is the Gαs-adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF), which is a key downstream effector of MC4R signaling involved in the control of food intake.[1]

Quantitative Data from Preclinical Studies with MC4R Agonists

Table 1: Effects of MC4R Agonist (RM-493) in Diet-Induced Obese Rhesus Macaques (Data extrapolated from Kievit et al., 2013)[9][10]

| Parameter | Vehicle | RM-493 (0.5 mg/kg/day) | % Change |

| Food Intake (first week) | Baseline | ⬇ 35% | -35% |

| Body Weight (8 weeks) | Baseline | ⬇ 13.5% | -13.5% |

| Fat Mass (8 weeks) | Baseline | ⬇ 18.8% | -18.8% |

| Lean Mass (8 weeks) | Baseline | ⬇ 8.7% | -8.7% |

Table 2: Effects of MC4R Agonist (AZD2820) on Body Weight Maintenance in Weight-Reduced (WR) Diet-Induced Obese Mice (Data extrapolated from V-G. Chearskul et al., 2013)[5][8]

| Treatment Group (WR Mice) | Vehicle | Low Dose (2.16 nmol/day) | Medium Dose (10.8 nmol/day) | High Dose (53.4 nmol/day) |

| Body Weight Regain (%) | 100% | 98.2% | 95.1% | 87.6% |

| Fat Mass (g) at 12 weeks | 16.5 ± 1.6 | 15.1 ± 1.2 | 13.5 ± 0.9 | 12.2 ± 0.5 |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of an MC4R agonist like this compound on obesity and metabolism in a preclinical setting.

Diet-Induced Obesity (DIO) Rodent Model

Objective: To induce an obese phenotype in rodents that mimics aspects of human obesity driven by a high-fat diet.

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats (5-6 weeks old)

-

Standard chow diet (e.g., 13.2% kcal from fat)

-

High-fat diet (HFD) (e.g., 45-60% kcal from fat)

-

Animal caging with bedding and enrichment

-

Animal scale

Protocol:

-

Acclimate animals to the vivarium for at least one week with ad libitum access to standard chow and water.

-

Record baseline body weights.

-

Divide animals into two groups: a lean control group that continues on the standard chow diet, and a DIO group that is switched to the HFD.

-

House animals with ad libitum access to their respective diets and water for 10-16 weeks.

-

Monitor body weight weekly. Animals on the HFD that show a significant increase in body weight (typically >20% compared to the lean group) are considered diet-induced obese.

-

The DIO animals are now ready for pharmacological intervention with this compound.

Chronic Administration of this compound via Osmotic Minipumps

Objective: To deliver a continuous and controlled dose of the MC4R agonist over an extended period to assess its long-term effects on body weight and metabolism.

Materials:

-

Diet-induced obese mice or rats

-

This compound

-

Vehicle (e.g., sterile saline)

-

Osmotic minipumps (e.g., Alzet) of appropriate size and delivery rate

-

Surgical tools (scalpel, forceps, wound clips or sutures)

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

Clippers and surgical scrub

Protocol:

-

Prepare the osmotic minipumps by filling them with either vehicle or the desired concentration of this compound according to the manufacturer's instructions. The concentration should be calculated based on the pump's flow rate and the target dose (e.g., in nmol/day).

-

Anesthetize the animal.

-

Shave and sterilize a small area of skin on the back, between the scapulae.

-

Make a small subcutaneous incision.

-

Insert the filled osmotic minipump into the subcutaneous pocket.

-

Close the incision with wound clips or sutures.

-

Administer a post-operative analgesic.

-

Monitor the animal's recovery and body weight daily for the duration of the pump's activity (e.g., 2-4 weeks).

Measurement of Food Intake and Energy Expenditure

Objective: To quantify the effects of this compound on energy balance by measuring food consumption and metabolic rate.

Materials:

-

Metabolic cages (e.g., from Columbus Instruments, TSE Systems, or Sable Systems) equipped for indirect calorimetry

-

Treated animals (from protocol 4.2)

-

Powdered diet in specialized food hoppers connected to a scale

Protocol:

-

Acclimate the animals to the metabolic cages for 24-48 hours before data collection begins.

-

Ensure ad libitum access to water and the appropriate diet.

-

Set the parameters for data collection, including the frequency of measurements (e.g., every 15-30 minutes).

-

The system will continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Energy expenditure is calculated from VO2 and VCO2 using the Weir equation.

-

Food intake is continuously monitored by the integrated scales.

-

Data is typically collected over a 24-72 hour period to assess diurnal patterns.

-

Analyze the data to compare food intake, energy expenditure, and the respiratory exchange ratio (RER = VCO2/VO2) between vehicle- and this compound-treated groups.

Conclusion

This compound, despite its failure to meet clinical endpoints for obesity treatment, represents a valuable asset for the research community. Its high potency and selectivity for the MC4R allow for precise interrogation of this critical pathway in energy homeostasis. By using this compound in well-defined preclinical models, researchers can further elucidate the downstream effects of MC4R activation on metabolism, neural circuits controlling appetite, and the pathophysiology of obesity. This technical guide provides a framework for the utilization of this compound as a research tool, with the ultimate goal of advancing our fundamental understanding of obesity and metabolism, which may inform the development of future, more effective therapeutic strategies.

References

- 1. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]

- 2. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual melanocortin-4 receptor and GLP-1 receptor agonism amplifies metabolic benefits in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity [insight.jci.org]

- 10. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-0493 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0493 is a potent and selective agonist of the Melanocortin 4 Receptor (MC4R), a key G-protein coupled receptor in the central nervous system that plays a critical role in the regulation of energy homeostasis, including appetite and energy expenditure.[1] In preclinical rodent models of diet-induced obesity (DIO), this compound has demonstrated promising effects by reducing energy intake and attenuating weight gain.[1] However, these effects were not significantly replicated in human clinical trials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in in vivo rodent studies, based on available preclinical data.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the MC4R. This receptor is a crucial component of the leptin-melanocortin signaling pathway, which is primarily located in the hypothalamus. Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure. The binding of an agonist like this compound to MC4R is thought to activate the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in reduced food intake and increased energy expenditure.

MC4R Signaling Pathway Diagram

Caption: MC4R signaling pathway activated by this compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Rodent Model

A common model for evaluating anti-obesity therapeutics is the diet-induced obesity (DIO) model in rodents (mice or rats).

Protocol:

-

Animal Selection: Use male C57BL/6J mice or Sprague-Dawley rats, which are known to be susceptible to developing obesity on a high-fat diet.

-

Acclimation: Upon arrival, allow the animals to acclimate for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Induction of Obesity:

-

Switch the diet of the experimental group to a high-fat diet (HFD), typically providing 45% to 60% of its calories from fat.

-

The control group should remain on a standard low-fat chow diet.

-

Monitor body weight and food intake weekly. Obesity is typically established after 8-12 weeks on the HFD, when the HFD-fed group shows a significantly higher body weight compared to the chow-fed group.

-

-

Grouping: Once obesity is established, randomize the obese animals into treatment and vehicle control groups based on body weight to ensure an even distribution.

This compound Administration Study

This protocol outlines the administration of this compound to DIO rodents to assess its effects on food intake, body weight, and other metabolic parameters.

Methodology:

-

Compound Preparation:

-

This compound is an orally active compound.[3]

-

Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dosage and the average body weight of the animals.

-

-

Dosage and Administration:

-

Based on available preclinical data for other MC4R agonists, a starting dose range for this compound could be between 1 and 30 mg/kg, administered orally (p.o.) once or twice daily. Dose-ranging studies are recommended to determine the optimal dose.

-

Administer the prepared this compound suspension or vehicle to the respective groups via oral gavage.

-

-

Study Duration: The treatment period can range from acute (single dose) to chronic (several weeks) depending on the study objectives. Chronic studies of 4 to 12 weeks are common for evaluating effects on body weight and composition.

-

Outcome Measures:

-

Food and Water Intake: Measure daily or at frequent intervals.

-

Body Weight: Measure daily or at least three times per week.

-

Body Composition: At the beginning and end of the study, assess body composition (fat mass and lean mass) using techniques like DEXA (Dual-energy X-ray absorptiometry) or qNMR (quantitative Nuclear Magnetic Resonance).

-

Energy Expenditure: Can be measured using indirect calorimetry systems to assess oxygen consumption (VO2) and carbon dioxide production (VCO2).[4]

-

Blood Parameters: At the end of the study, collect blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers.

-

Experimental Workflow Diagram

Caption: General workflow for an in vivo rodent study with this compound.

Data Presentation

Table 1: Effect of this compound on Food Intake in DIO Mice (Hypothetical Data)

| Treatment Group | Dose (mg/kg, p.o.) | Daily Food Intake ( g/day ) | % Reduction vs. Vehicle |

| Vehicle | 0 | 4.5 ± 0.3 | - |

| This compound | 3 | 3.8 ± 0.4 | 15.6% |

| This compound | 10 | 3.2 ± 0.3 | 28.9% |

| This compound | 30 | 2.5 ± 0.5 | 44.4% |

Data are presented as mean ± SEM.

Table 2: Effect of Chronic this compound Treatment on Body Weight and Composition in DIO Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg, p.o.) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass Change (%) | Lean Mass Change (%) |

| Vehicle | 0 | 550 ± 25 | 580 ± 30 | +5.5% | +8.2% | +2.1% |

| This compound | 10 | 555 ± 28 | 530 ± 25 | -4.5% | -10.3% | +1.5% |

| This compound | 30 | 552 ± 26 | 505 ± 22 | -8.5% | -15.8% | +0.8% |

Data are presented as mean ± SEM.

Conclusion

This compound serves as a valuable tool for investigating the role of the MC4R in energy homeostasis in preclinical rodent models. The protocols outlined above provide a framework for conducting robust in vivo studies to evaluate its efficacy and mechanism of action. Careful study design, including appropriate animal models, dosing regimens, and comprehensive endpoint analysis, is crucial for generating reliable and translatable data. While this compound did not translate to significant weight loss in humans, further research in rodent models may still provide valuable insights into the complexities of MC4R signaling and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Melanocortin MC4R receptor is required for energy expenditure but not blood pressure effects of angiotensin II within the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of MK-0493 Agonist Activity at the Melanocortin 4 Receptor (MC4R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0493 is a potent and selective agonist of the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the brain.[1][2][3] The MC4R is a key regulator of energy homeostasis, and its activation is associated with reduced food intake and increased energy expenditure.[4] As such, MC4R agonists are of significant interest in the development of therapeutics for obesity and other metabolic disorders.

The primary signaling pathway activated by MC4R upon agonist binding is the Gαs-mediated cascade. This involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

These application notes provide detailed protocols for two common cell-based assays to determine the agonist activity of this compound at the MC4R: a cAMP accumulation assay and a CRE-luciferase reporter gene assay.

Signaling Pathway

The activation of MC4R by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor couples to the heterotrimeric G-protein Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration.

Data Presentation

While extensive in vivo and clinical data for this compound are available, specific in vitro potency values from cell-based assays are not consistently reported in publicly available literature. The following tables are provided as templates for presenting quantitative data from the described assays. The values presented are for illustrative purposes only and should be replaced with experimentally determined data.

Table 1: cAMP Accumulation Assay - Agonist Activity of this compound at MC4R

| Compound | Cell Line | EC50 (nM) | Emax (% of Control Agonist) | Signal to Background Ratio |

| This compound | HEK293-hMC4R | [Insert Value] | [Insert Value] | [Insert Value] |

| α-MSH (Control) | HEK293-hMC4R | [Insert Value] | 100% | [Insert Value] |

| Vehicle | HEK293-hMC4R | N/A | 0% | 1 |

Table 2: CRE-Luciferase Reporter Gene Assay - Agonist Activity of this compound at MC4R

| Compound | Cell Line | EC50 (nM) | Emax (Fold Induction) | Z'-Factor |

| This compound | CHO-K1-hMC4R-CRE-Luc | [Insert Value] | [Insert Value] | [Insert Value] |

| Forskolin (Control) | CHO-K1-hMC4R-CRE-Luc | [Insert Value] | [Insert Value] | [Insert Value] |

| Vehicle | CHO-K1-hMC4R-CRE-Luc | N/A | 1 | N/A |

Experimental Protocols

cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in a cell line stably expressing the human MC4R (e.g., HEK293-hMC4R).

Materials:

-